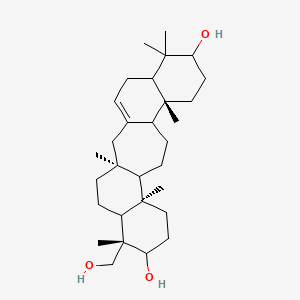
3-Epilycoclavanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is derived from the herbs of Lycopodium serratum Thunb and is known for its various biological activities . This compound is a part of the serratane-type triterpenoids, which are known for their unique structural features and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epilycoclavanol typically involves the extraction from natural sources, particularly from Lycopodium serratum Thunb. The extraction process often includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be isolated using preparative high-performance liquid chromatography (Prep-HPLC), which allows for the purification of large quantities of natural products .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 3-Epilycoclavanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are primarily influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Epilycoclavanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Epilycoclavanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
- 21-Episerratenediol
- Diepiserratenediol
- 3α,21β-Dihydroxyserrat-14-en-16-one
- 16-Oxo-21-episerratenediol
- 16-Oxoserratenediol
Comparison: 3-Epilycoclavanol is unique among its similar compounds due to its specific structural features and biological activities. While other compounds in the serratane-type triterpenoids family also exhibit biological activities, this compound’s combination of anti-inflammatory, antioxidant, and antimicrobial properties makes it particularly valuable for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(3S,7S,11R,16R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,27-,28+,29+,30+/m0/s1 |
Clave InChI |
VYUNCIDAMBNEFU-ODWQXCPLSA-N |
SMILES isomérico |
C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)CO)O)C |
SMILES canónico |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



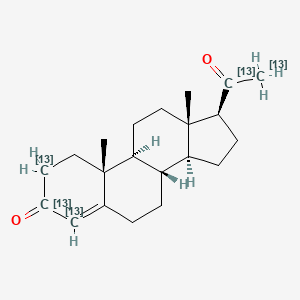
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
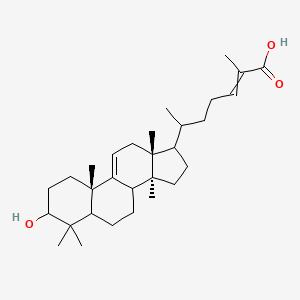
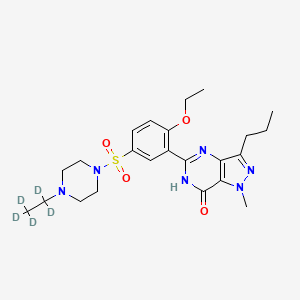
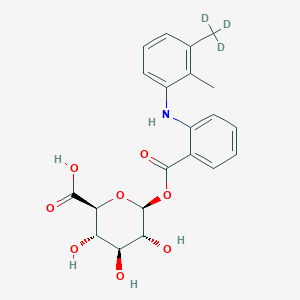
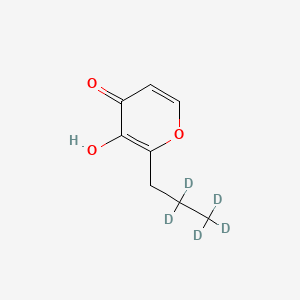
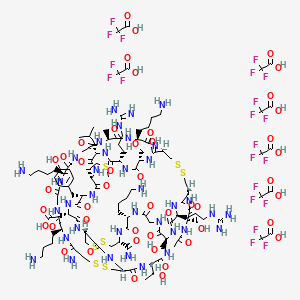
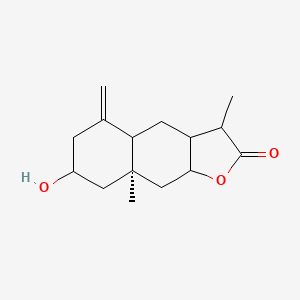
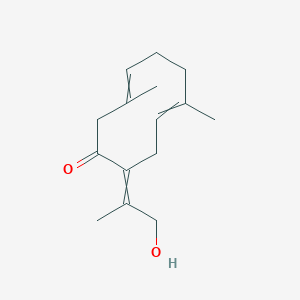
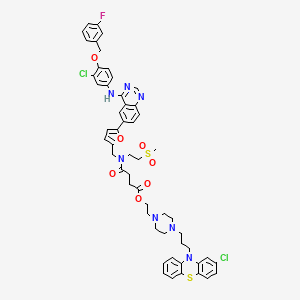
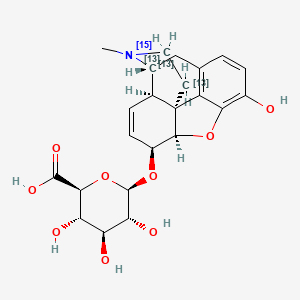
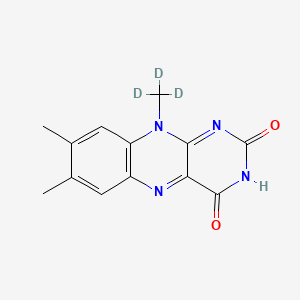
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
